molecular formula C7H16N2 B14899080 (S)-3,4,4-Trimethylpyrrolidin-3-amine

(S)-3,4,4-Trimethylpyrrolidin-3-amine

Cat. No.: B14899080
M. Wt: 128.22 g/mol
InChI Key: FQVKCXNHLQYEBV-SSDOTTSWSA-N
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Description

(S)-3,4,4-Trimethylpyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a stereogenic center at the C3 position (S-configuration) and three methyl substituents at positions 3, 4, and 4 of the five-membered amine ring. Its molecular formula is C₇H₁₆N₂, with a molecular weight of 128.22 g/mol (calculated). Pyrrolidine-based compounds are widely used in pharmaceutical and agrochemical research due to their structural rigidity, which enables precise interactions with biological targets.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3S)-3,4,4-trimethylpyrrolidin-3-amine

InChI

InChI=1S/C7H16N2/c1-6(2)4-9-5-7(6,3)8/h9H,4-5,8H2,1-3H3/t7-/m1/s1

InChI Key

FQVKCXNHLQYEBV-SSDOTTSWSA-N

Isomeric SMILES

C[C@]1(CNCC1(C)C)N

Canonical SMILES

CC1(CNCC1(C)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,4,4-Trimethylpyrrolidin-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,4-trimethylpyrrolidine and an appropriate amine source.

    Chiral Resolution: The racemic mixture of 3,4,4-trimethylpyrrolidine is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

    Amine Introduction: The resolved (S)-enantiomer is then reacted with an amine source under suitable conditions to introduce the amine group at the 3rd position.

Industrial Production Methods

Industrial production of (S)-3,4,4-Trimethylpyrrolidin-3-amine may involve large-scale chiral resolution processes and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated resolution systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-3,4,4-Trimethylpyrrolidin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines with different oxidation states.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-3,4,4-Trimethylpyrrolidin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a pharmaceutical intermediate for the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: It is utilized in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (S)-3,4,4-Trimethylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, such as neurotransmitter modulation in neurological research.

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional comparison of (S)-3,4,4-Trimethylpyrrolidin-3-amine with analogous pyrrolidine derivatives highlights key differences in substituents, stereochemistry, and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Stereochemistry Molecular Weight (g/mol) Key Inferred Properties/Applications
(S)-3,4,4-Trimethylpyrrolidin-3-amine C₇H₁₆N₂ 3,4,4-trimethyl S-configuration 128.22 Chiral intermediate for asymmetric synthesis; potential bioactivity due to stereospecificity
N,N,4-Trimethylpyrrolidin-3-amine C₇H₁₆N₂ N,N-dimethyl, 4-methyl Not specified 128.22 Non-chiral intermediate; likely lower biological specificity due to lack of stereocenter
(S)-N-(4-methylbenzyl)pyrrolidin-3-amine hydrochloride C₁₃H₁₉ClN₂ 4-methylbenzyl, HCl salt S-configuration 226.75 Enhanced solubility (salt form); aromatic group may improve binding to hydrophobic targets (e.g., CNS receptors)
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride C₁₀H₁₄Cl₂F₃N₅ Trifluoromethylpyrimidine, dihydrochloride R-configuration 305.13 Fluorinated moiety enhances metabolic stability; applications in pharmaceuticals/agrochemicals

Key Findings

The trifluoromethylpyrimidine group in the fluorinated analog () enhances electron-withdrawing properties, improving stability against oxidative degradation .

Stereochemical Influence :

  • The S-configuration in the target compound and (S)-N-(4-methylbenzyl)pyrrolidin-3-amine contrasts with the R-configuration in the fluorinated analog (). Enantiomeric differences could lead to divergent binding affinities in chiral environments (e.g., enzyme active sites) .

Solubility and Bioavailability :

  • Hydrochloride salt forms (e.g., ) improve aqueous solubility, critical for oral bioavailability. The target compound, as a free base, may require formulation adjustments for drug delivery .

Applications in Drug Discovery :

  • Aromatic substituents (e.g., 4-methylbenzyl in ) increase lipophilicity, favoring blood-brain barrier penetration for CNS-targeted therapies.
  • Fluorinated derivatives () are prioritized in agrochemicals for resistance to environmental degradation .

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